molecular formula C11H18O4 B12614850 Propan-2-yl (5R)-5-hydroxy-3-oxooct-6-enoate CAS No. 918442-17-8

Propan-2-yl (5R)-5-hydroxy-3-oxooct-6-enoate

Cat. No.: B12614850
CAS No.: 918442-17-8
M. Wt: 214.26 g/mol
InChI Key: JFYGRLCBGRMTMW-VIFPVBQESA-N
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Description

Propan-2-yl (5R)-5-hydroxy-3-oxooct-6-enoate is an organic compound with a complex structure that includes both ester and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl (5R)-5-hydroxy-3-oxooct-6-enoate typically involves esterification reactions. One common method is the Steglich esterification, which uses N,N’-dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction conditions usually involve room temperature and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (5R)-5-hydroxy-3-oxooct-6-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol .

Scientific Research Applications

Propan-2-yl (5R)-5-hydroxy-3-oxooct-6-enoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Propan-2-yl (5R)-5-hydroxy-3-oxooct-6-enoate exerts its effects involves its interaction with specific molecular targets. The ester and hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl (5R)-5-hydroxy-3-oxooct-6-enoate is unique due to its specific structural features, including the presence of both ester and hydroxyl groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

918442-17-8

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

propan-2-yl (5R)-5-hydroxy-3-oxooct-6-enoate

InChI

InChI=1S/C11H18O4/c1-4-5-9(12)6-10(13)7-11(14)15-8(2)3/h4-5,8-9,12H,6-7H2,1-3H3/t9-/m0/s1

InChI Key

JFYGRLCBGRMTMW-VIFPVBQESA-N

Isomeric SMILES

CC=C[C@@H](CC(=O)CC(=O)OC(C)C)O

Canonical SMILES

CC=CC(CC(=O)CC(=O)OC(C)C)O

Origin of Product

United States

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